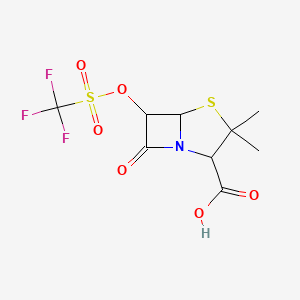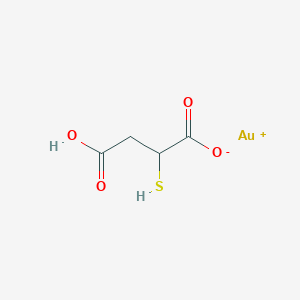
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Cancer Research
Gold(1+) complexes, such as those synthesized with 4-hydroxy-4-oxo-2-sulfanylbutanoate, are studied for their potential applications in cancer treatment. For example, Ghani and Alabdali (2022) synthesized a ligand with gold(III) showing significant cytotoxicity against breast cancer cells, indicating potential anti-cancer activity (Ghani & Alabdali, 2022).
Catalytic Activity in Organic Reactions
Gold(I) complexes are known for their catalytic activity, particularly in the activation of C-H bonds in organic molecules. Pei et al. (2015) highlighted the activation of C(sp³)-H bonds in methyl ketones by a unique gold(I)-silver(I) oxo cluster (Pei et al., 2015).
Gold Catalysis in Organic Synthesis
Yeom and Shin (2014) discussed gold catalysis in organic synthesis, emphasizing the generation of α-oxo gold carbenes from alkynes, a significant advancement in gold-catalyzed alkyne oxygenation (Yeom & Shin, 2014).
Gold-Catalyzed Reactions in Organic Chemistry
Gold complexes are also used in gold-catalyzed reactions for the synthesis of complex organic structures. For instance, Alcaide and Almendros (2014) discussed gold-catalyzed cyclization reactions of allenol and alkynol derivatives, showcasing the versatility of gold in organic chemistry (Alcaide & Almendros, 2014).
Mechanistic Studies in Gold-Catalyzed Processes
Understanding the mechanisms in gold-catalyzed processes is vital for advancing synthesis techniques. Zhang (2014) explored the generation of α-oxo gold carbenes through gold-catalyzed alkyne oxidation, providing insights into novel synthetic methods (Zhang, 2014).
Applications in Electrochemistry
Gold compounds, including gold(I), are used in modifying electrode surfaces. Tsutsumi et al. (1992) prepared a ferrocenylmethyl 1,2-dithiolane-3-pentanoate to modify gold electrodes, demonstrating its electroactive properties (Tsutsumi et al., 1992).
Eigenschaften
CAS-Nummer |
4846-27-9 |
|---|---|
Produktname |
Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate |
Molekularformel |
C4H5AuO4S |
Molekulargewicht |
346.11 g/mol |
IUPAC-Name |
gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
XJHSMFDIQHVMCY-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])S)C(=O)O.[Au+] |
Kanonische SMILES |
C(C(C(=O)[O-])S)C(=O)O.[Au+] |
Synonyme |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



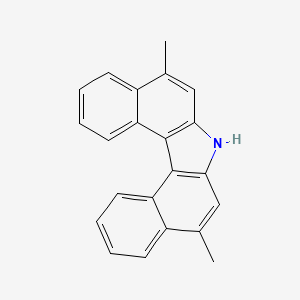
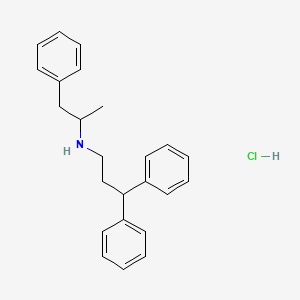
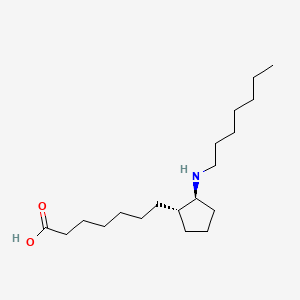
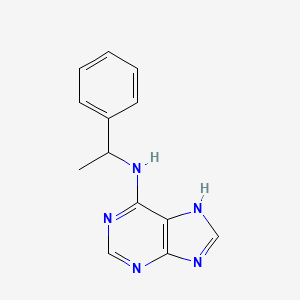
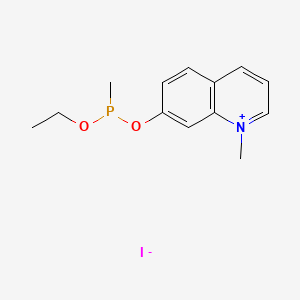
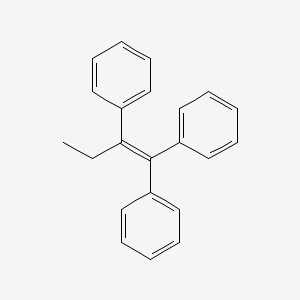
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)
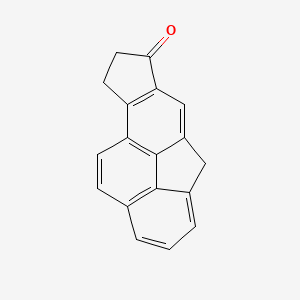
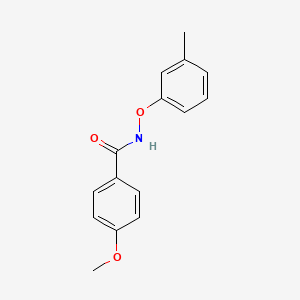
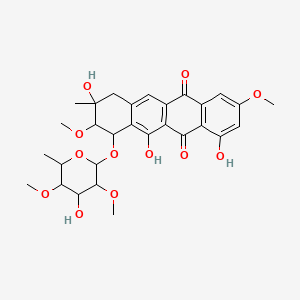

![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)
![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)
